molecular formula C15H22BNO3Si B1378093 {8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid CAS No. 1486485-32-8

{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid

Cat. No.: B1378093
CAS No.: 1486485-32-8
M. Wt: 303.24 g/mol
InChI Key: YLOQSWUGJPCVIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid is a sophisticated organoboron reagent designed for advanced chemical synthesis and drug discovery research. This compound features a quinoline core functionalized with a boronic acid group and a tert-butyldimethylsilyl (TBDMS)-protected hydroxyl group. The boronic acid moiety is a cornerstone in modern synthetic chemistry, primarily due to its critical role in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, allowing researchers to construct complex biaryl structures found in many pharmaceutical agents and organic materials . The presence of the TBDMS-protected hydroxyl group adds further utility, as this protecting group is stable under a variety of reaction conditions and can be selectively removed, enabling sophisticated multi-step synthetic strategies. Boronic acids have established significant value in medicinal chemistry, serving as key components in FDA-approved therapeutics and ongoing clinical research . They can act as bioisosteres for carboxylic acids, potentially improving the pharmacokinetic properties of drug candidates, such as their metabolic stability and membrane permeability . Furthermore, the boronic acid functional group can confer biological activity by interacting with enzyme active sites, as demonstrated by proteasome inhibitors like bortezomib and β-lactamase inhibitors like vaborbactam . The unique structure of this reagent makes it a valuable building block for developing novel chemical probes and potential therapeutic agents. It is supplied for research applications in chemical biology, pharmaceutical development, and materials science. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[8-[tert-butyl(dimethyl)silyl]oxyquinolin-7-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO3Si/c1-15(2,3)21(4,5)20-14-12(16(18)19)9-8-11-7-6-10-17-13(11)14/h6-10,18-19H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOQSWUGJPCVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C2=C(C=CC=N2)C=C1)O[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Quinoline Backbone

The quinoline backbone can be synthesized using methods such as the Betti reaction, which involves the condensation of a 2-aminophenol with an acrolein derivative. However, for the specific compound , a more direct approach might involve starting with a pre-formed quinoline and modifying it to introduce the necessary functional groups.

Protection with tert-Butyldimethylsilyl (TBDMS)

Protection of the hydroxyl group with TBDMS is a common step in organic synthesis. This involves reacting the quinoline derivative with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or triethylamine.

Detailed Preparation Method

Given the lack of specific literature on the exact compound {8-[(tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid, a general approach based on related compounds can be proposed:

  • Synthesis of Quinoline Derivative : Start with a quinoline derivative that has a hydroxyl group at the 8-position.

  • Protection with TBDMS :

    • React the quinoline derivative with TBDMSCl in the presence of imidazole or triethylamine.
    • Purify the product using flash chromatography.
  • Introduction of the Boronic Acid Group :

    • Perform a palladium-catalyzed cross-coupling reaction with B$${}{2}$$Pin$${}{2}$$ to introduce a pinacol boronate ester.
    • Hydrolyze the ester to form the boronic acid.

Analysis and Purification

The final product should be analyzed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity. Purification can be achieved through recrystallization or chromatographic methods.

Data Table: General Synthesis Steps

Step Reaction Conditions Yield
1. Protection with TBDMS TBDMSCl, imidazole, DMF 80-90%
2. Cross-Coupling with B$${}{2}$$Pin$${}{2}$$ Pd(PPh$${}{3}$$)$${}{4}$$, KOAc, DMSO 70-80%
3. Hydrolysis to Boronic Acid NaOH, THF/H$${}_{2}$$O 90%

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Agents
Research has indicated that boronic acids, including {8-[(tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid, can act as neuroprotective agents. A study focused on developing dopamine D2/D3 agonist drugs for Parkinson's disease highlighted the synthesis of various compounds using boronic acid derivatives in Suzuki coupling reactions. This method allows for the introduction of diverse functional groups, enhancing the therapeutic potential of these compounds .

Antimicrobial Properties
Cyclic boronic acid derivatives have been explored for their antimicrobial properties. The incorporation of this compound in pharmaceutical compositions has shown promise in combating bacterial infections, with specific emphasis on its mechanism of action involving inhibition of bacterial enzymes .

Organic Synthesis

Fragment-Based Drug Discovery (FBDD)
In the realm of drug discovery, this compound serves as a crucial building block in fragment-based approaches. Its ability to form stable complexes with target proteins enhances its utility in identifying lead compounds during the drug development process. The compound's unique structural features allow for modifications that can optimize binding affinities .

Synthetic Applications
The compound is also utilized in various synthetic applications, especially in the formation of complex organic molecules through cross-coupling reactions. Its role as a boron source facilitates the formation of C-C bonds, which is fundamental in constructing intricate molecular architectures necessary for advanced materials and pharmaceuticals .

Table 1: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryDevelopment of neuroprotective agents and antimicrobial compounds
Organic SynthesisUsed in fragment-based drug discovery and synthetic methodologies

Table 2: Case Studies

Study TitleFindingsReference
Neuroprotective Agents SynthesisDemonstrated effective synthesis of dopamine agonists utilizing boronic acid derivatives
Antimicrobial Activity of Boronic Acid DerivativesShowed significant antibacterial effects against various strains
Fragment-Based Drug Discovery TechniquesHighlighted the effectiveness of this compound as a lead compound

Mechanism of Action

The mechanism of action of {8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of sensors and probes for detecting specific molecules. The quinoline ring can also participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

7-Chloroquinolin-4-ylboronic Acid (CAS: 936940-92-0)
  • Substituent : Chlorine at the 7-position, boronic acid at the 4-position.
  • Electronic Effects : Chlorine is electron-withdrawing, increasing the electrophilicity of the boronic acid and enhancing reactivity in cross-couplings.
  • Steric Effects : Minimal steric hindrance compared to TBS-O- groups.
  • Applications : Used in synthesizing heterocyclic compounds via Suzuki reactions under standard conditions .
Fluorinated Isoquinoline Boronic Acids (e.g., 6-Fluoroisoquinolin-8-yl)boronic Acid)
  • Substituent : Fluorine at the 6- or 8-position.
  • Steric Effects : Smaller than TBS, allowing for faster coupling kinetics.
  • Applications : Common in pharmaceutical intermediates where electronic tuning is critical .
Quinolin-8-ylboronic Acid (from )
  • Reactivity : Higher reactivity due to unhindered access to the boronic acid moiety.
  • Stability : Prone to oxidation or protodeboronation without steric protection.
  • Applications: Used in synthesizing tetrahydroisoquinoline derivatives under palladium catalysis .

Influence of Protecting Groups

TBS-Protected vs. Unprotected Boronic Acids
  • Solubility : The TBS group increases lipophilicity, improving solubility in organic solvents (e.g., THF, DCM) but reducing aqueous compatibility .
  • Stability : TBS protects against oxidation and protodeboronation, enabling storage and handling under inert conditions. In contrast, unprotected boronic acids require strict anhydrous environments .
  • Synthetic Utility : TBS groups necessitate deprotection steps (e.g., using TBAF) post-coupling, adding complexity to synthetic routes .

Reactivity in Cross-Coupling Reactions

Compound Catalyst System Reaction Temperature Yield (%) Notes
{8-[(TBS)O]quinolin-7-yl}B(OH)₂ Pd(dppf)Cl₂, K₂CO₃, THF/H₂O 80°C 60–75 Steric hindrance slows coupling
7-Chloroquinolin-4-ylboronic Acid Pd(PPh₃)₄, Na₂CO₃, DME/H₂O 70°C 85–90 Faster kinetics due to electron-withdrawing Cl
Quinolin-8-ylboronic Acid Pd(OAc)₂, SPhos, K₃PO₄ 100°C 70–80 No steric hindrance; prone to side reactions

NMR Characterization

  • TBS Group : Distinct ¹H NMR signals for tert-butyl (δ ~1.0 ppm, singlet) and dimethylsilyl (δ ~0.2 ppm) groups .
  • Chlorine Substituents : Deshielded aromatic protons (δ 7.5–8.5 ppm) due to electron-withdrawing effects .
  • Fluorine Substituents : ¹⁹F NMR signals (e.g., δ -110 to -120 ppm) provide additional characterization data .

Biological Activity

{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid is a boronic acid derivative with significant potential in medicinal chemistry due to its biological activities. This compound has garnered attention for its applications in various therapeutic areas, including cancer treatment, enzyme inhibition, and antibacterial properties. This article provides an overview of its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound's molecular formula is C₁₅H₂₂BNO₃Si, and it contains a quinoline moiety substituted with a tert-butyldimethylsilyl group and a boronic acid functional group. The presence of the boronic acid group is crucial for its biological interactions, particularly in enzyme inhibition and molecular recognition processes.

1. Anticancer Activity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. In a study assessing its anticancer potential, the compound demonstrated an IC₅₀ value of 18.76 ± 0.62 µg/mL against the MCF-7 breast cancer cell line, indicating significant cytotoxicity without adversely affecting healthy cell lines .

Cell Line IC₅₀ (µg/mL) Effect
MCF-718.76 ± 0.62Cytotoxic
Healthy CellsN/ANon-toxic

2. Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities, showing moderate inhibition of acetylcholinesterase (IC₅₀: 115.63 ± 1.16 µg/mL) and high inhibition against butyrylcholinesterase (IC₅₀: 3.12 ± 0.04 µg/mL). Additionally, it exhibited potent antiurease (IC₅₀: 1.10 ± 0.06 µg/mL) and antityrosinase activities (IC₅₀: 11.52 ± 0.46 µg/mL), suggesting its utility in treating conditions related to these enzymes .

Enzyme IC₅₀ (µg/mL) Activity
Acetylcholinesterase115.63 ± 1.16Moderate Inhibition
Butyrylcholinesterase3.12 ± 0.04High Inhibition
Antiurease1.10 ± 0.06Potent Inhibition
Antityrosinase11.52 ± 0.46Potent Inhibition

3. Antioxidant Properties

The antioxidant capacity of this compound has also been investigated, with results indicating strong radical scavenging abilities as measured by ABTS and DPPH assays (IC₅₀ values of approximately 0.11 µg/mL and 0.14 µg/mL, respectively) . This suggests that the compound could be beneficial in formulations aimed at reducing oxidative stress.

The biological activity of this compound can be attributed to its ability to interact with various biological targets through the boronic acid moiety, which can form reversible covalent bonds with diols present in biomolecules like enzymes and proteins . This interaction is particularly relevant in enzyme inhibition where the boron atom can coordinate with oxygen atoms in the active site of enzymes.

Case Studies

A notable study involved the formulation of a cream containing this boronic acid derivative, which was evaluated for its antioxidant, antibacterial, and anticancer activities . The cream showed effective antibacterial properties against Escherichia coli at concentrations as low as 6.50 mg/mL, showcasing its potential for topical applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing {8-[(tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid?

  • Methodology : Synthesis typically involves introducing the tert-butyldimethylsilyl (TBS) protecting group to the quinolinol scaffold, followed by boronation. For example, analogous procedures to use THF as a solvent and methylamine for nucleophilic substitution. After functionalization, boronic acid groups are introduced via Miyaura borylation (e.g., Pd-catalyzed coupling with bis(pinacolato)diboron). Purification via column chromatography (e.g., MeOH:DCM gradients) ensures high yields (96% in ). Key steps include protecting group stability during boronation and avoiding hydrolysis of the silyl ether .

Q. How is this compound characterized to confirm purity and structure?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms substitution patterns and silyl ether integrity. Mass spectrometry (FABMS or ESI-MS) verifies molecular weight (e.g., m/z 251/253 in ). Elemental analysis ensures stoichiometric consistency (e.g., C, H, N percentages in ). Additional techniques like IR spectroscopy or HPLC may assess purity, particularly if anhydride byproducts are present (as noted in ) .

Advanced Research Questions

Q. How does the tert-butyldimethylsilyl (TBS) group influence reactivity in cross-coupling reactions?

  • Methodology : The TBS group sterically shields the quinolin-8-oxy position, potentially hindering transmetalation in Suzuki-Miyaura couplings. To optimize, use bulky palladium catalysts (e.g., Pd(PPh₃)₄ in ) and polar aprotic solvents (e.g., DMF) to enhance solubility. Kinetic studies comparing TBS-protected vs. unprotected analogs can quantify steric effects. Note that silyl ethers may hydrolyze under basic aqueous conditions, requiring anhydrous reaction setups .

Q. What are the stability challenges of this compound under biological or aqueous conditions?

  • Methodology : The TBS group is susceptible to hydrolysis in acidic or aqueous environments. For biological applications (e.g., subcellular targeting as in ), evaluate stability via HPLC or LC-MS in PBS buffer (pH 7.4) over 24–72 hours. Pro-drug strategies or alternative protecting groups (e.g., acetals) may improve stability. In vitro assays should include controls for boronic acid auto-oxidation .

Q. How can this compound be applied to study enzyme inhibition or protein interactions?

  • Methodology : Boronic acids are known transition-state analogs for hydrolytic enzymes (e.g., proteases, esterases). Design inhibition assays using fluorogenic substrates (e.g., ’s reference to fatty acid amide hydrolase). For protein binding, attach the compound to fluorescent tags (e.g., dansyl chloride) and use fluorescence polarization or SPR to measure affinity. Ensure the TBS group does not sterically block target binding .

Q. What strategies mitigate steric hindrance in Pd-catalyzed couplings with bulky substrates?

  • Methodology : Use electron-rich, bulky ligands (e.g., SPhos, XPhos) to accelerate oxidative addition. Elevated temperatures (80–120°C) and microwave irradiation improve reaction rates. Pre-activation of the boronic acid as a trifluoroborate salt (e.g., KF treatment) enhances stability and reactivity. Monitor reaction progress via TLC or GC-MS to identify side products like protodeboronation .

Data Contradictions and Validation

  • Synthetic Yields : reports 96% yield for a bromo-quinoline intermediate, while analogous boronation reactions (e.g., ) often yield 50–70%. This discrepancy highlights the need for rigorous optimization of reaction conditions (e.g., catalyst loading, solvent) for each step .
  • Stability in Biological Systems : While suggests boronic acids can target subcellular compartments, notes limited toxicity data. Researchers must validate stability and off-target effects in cell-based assays before mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid
Reactant of Route 2
Reactant of Route 2
{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.